molecular formula C10H9ClN2O B2512767 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 657423-51-3

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2512767
CAS No.: 657423-51-3
M. Wt: 208.65
InChI Key: PHKTWKSTBQFLSM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Scientific Research Applications

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its biological activity.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom in the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(Azidomethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.

    3-(Methyl)-5-(3-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and methylphenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar oxadiazoles.

Properties

IUPAC Name

3-(chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKTWKSTBQFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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